molecular formula C24H29N3O4 B11310270 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310270
M. Wt: 423.5 g/mol
InChI Key: WFENAPWDOVMPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with multiple substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.

    Functionalization: The chromene core is then functionalized by introducing the dimethyl groups at positions 6 and 8 through Friedel-Crafts alkylation.

    Attachment of the Side Chains: The furan and piperazine moieties are introduced via nucleophilic substitution reactions. The furan ring can be attached using a suitable furan derivative, while the piperazine ring is introduced through a reaction with a piperazine derivative.

    Final Coupling: The final step involves coupling the functionalized chromene core with the side chains to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of chromene derivatives.

    Material Science: The compound’s chemical properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The furan and piperazine moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Furan Derivatives: Compounds with furan rings and varying functional groups.

    Piperazine Derivatives: Compounds with piperazine rings and different side chains.

Uniqueness

The uniqueness of 6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of multiple functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-15-11-16(2)23-18(12-15)20(28)13-22(31-23)24(29)25-14-19(21-6-5-17(3)30-21)27-9-7-26(4)8-10-27/h5-6,11-13,19H,7-10,14H2,1-4H3,(H,25,29)

InChI Key

WFENAPWDOVMPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.